molecular formula C10H16O3 B1532494 Ethyl 4-cyclobutyl-3-oxobutanoate CAS No. 885280-12-6

Ethyl 4-cyclobutyl-3-oxobutanoate

Cat. No. B1532494
M. Wt: 184.23 g/mol
InChI Key: SEZBAGOHVJZJAK-UHFFFAOYSA-N
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Description

Ethyl 4-cyclobutyl-3-oxobutanoate is a chemical compound with the molecular formula C10H16O3 . It has an average mass of 184.232 Da and a monoisotopic mass of 184.109940 Da . It is also known by its IUPAC name, ethyl 4-cyclobutyl-3-oxobutanoate .


Synthesis Analysis

The synthesis of Ethyl 4-cyclobutyl-3-oxobutanoate involves a two-stage process . The first stage involves the reaction of cyclobutyl acetonitrile with ethyl bromoacetate in the presence of chloro-trimethyl-silane and zinc in tetrahydrofuran at 70℃ for 4 hours under an inert atmosphere . The second stage involves the addition of sulfuric acid and water in tetrahydrofuran at 20℃ for 1 hour .


Molecular Structure Analysis

The InChI code for Ethyl 4-cyclobutyl-3-oxobutanoate is 1S/C10H16O3/c1-2-13-10(12)7-9(11)6-8-4-3-5-8/h8H,2-7H2,1H3 . This indicates the presence of 10 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

Ethyl 4-cyclobutyl-3-oxobutanoate is a colorless liquid . It has a molecular weight of 184.24 . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Ethyl 4-cyclobutyl-3-oxobutanoate and similar compounds are often synthesized through reactions like Knoevenagel condensation. These processes involve the reaction of various aldehydes and ethyl acetoacetate, often in the presence of catalysts like piperidine and trifluoroacetic acid (Kumar et al., 2016).
  • Crystal and Molecular Structure : X-ray diffraction studies are common for determining the crystal and molecular structures of synthesized compounds, providing insights into their physical and chemical properties (Kariyappa et al., 2016).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Some derivatives of ethyl 4-cyclobutyl-3-oxobutanoate exhibit antimicrobial properties, making them potential candidates for drug development or as preservatives in various applications (Kumar et al., 2016).
  • Antioxidant Efficacy : These compounds have also been evaluated for their antioxidant susceptibilities. Such properties are significant for potential applications in healthcare and food preservation (Naveen et al., 2021).

Applications in Organic Chemistry and Biosynthesis

  • Organic Synthesis : Ethyl 4-cyclobutyl-3-oxobutanoate derivatives are used in various organic synthesis processes. For instance, their reaction with nitroalkenes can yield important chemical intermediates (Yan et al., 2012).
  • Biocatalytic Processes : They are used in biocatalytic processes involving enzymes for producing specific chiral molecules, which are valuable in pharmaceutical synthesis (Shimizu et al., 1990).

Photoreactive Properties and Novel Reactions

  • Photocyclization and Polymerization : These compounds can undergo photocyclization and polymerization under specific conditions, revealing interesting photoreactive properties that can be harnessed in material science (Hasegawa et al., 1990).

properties

IUPAC Name

ethyl 4-cyclobutyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)6-8-4-3-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZBAGOHVJZJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680011
Record name Ethyl 4-cyclobutyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyclobutyl-3-oxobutanoate

CAS RN

885280-12-6
Record name Ethyl 4-cyclobutyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OFT BLOG - Journal of Chemical and Pharmaceutical Research, 2015 - allfordrugs.com
Mirabegron (YM-178, Astellas Pharma), is an orally active, first-in-class selective β₃-adrenoceptor agonist for the symptomatic treatment of overactive bladder (OAB), and has been …
Number of citations: 2 www.allfordrugs.com

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